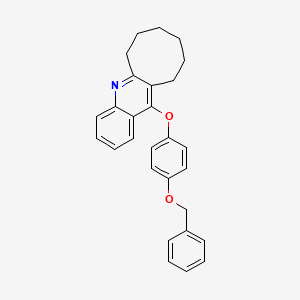
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- typically involves multi-step organic reactionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired configuration and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques, such as chromatography and crystallization, are often employed to achieve high-purity products suitable for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid: Similar core structure but different substituents.
2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline: Similar core structure with bromine substituents.
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]quinolin-12-one: Similar core structure with a ketone group
Uniqueness
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-(phenylmethoxy)phenoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
108154-93-4 |
|---|---|
分子式 |
C28H27NO2 |
分子量 |
409.5 g/mol |
IUPAC名 |
12-(4-phenylmethoxyphenoxy)-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline |
InChI |
InChI=1S/C28H27NO2/c1-2-7-14-26-24(12-6-1)28(25-13-8-9-15-27(25)29-26)31-23-18-16-22(17-19-23)30-20-21-10-4-3-5-11-21/h3-5,8-11,13,15-19H,1-2,6-7,12,14,20H2 |
InChIキー |
GNGJZDOFFYNLRC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2=NC3=CC=CC=C3C(=C2CC1)OC4=CC=C(C=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















